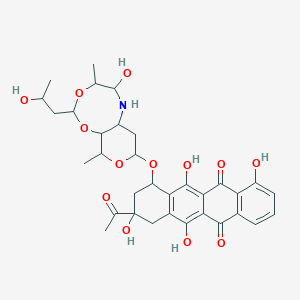
Barminomycin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barminomycin II is a natural product found in Actinomadura with data available.
Applications De Recherche Scientifique
Scientific Research Applications
Barminomycin II has several notable applications in scientific research:
-
Cancer Treatment Development
- Mechanism of Action : this compound's ability to form stable DNA adducts makes it a candidate for developing new cancer therapies. Its mechanism involves the formation of an imine linkage with DNA, similar to that of doxorubicin but with greater stability and irreversibility .
- Cytotoxicity Studies : Research has demonstrated that this compound's cytotoxic effects are significantly higher than those of traditional anthracyclines. Studies involving leukemia models have shown promising results in inhibiting tumor growth and increasing survival rates in treated animals .
-
Drug Design and Development
- Anthracycline Derivatives : Insights gained from studying this compound's structure and function have implications for the design of novel anthracycline derivatives. The stability of its DNA complexes provides a foundation for creating new compounds with enhanced efficacy and reduced side effects .
- 3D Structural Modeling : Advanced modeling techniques have been employed to visualize the barminomycin-DNA complex, aiding in understanding its binding interactions and guiding future drug design efforts .
- Pharmacological Research
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Leukemia Treatment : A study involving P388 leukemia models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups receiving standard chemotherapy regimens. The study emphasized the compound's superior efficacy and potential for clinical application in resistant leukemia cases .
- Structural Analysis Research : Researchers conducted structural analyses using nuclear magnetic resonance (NMR) to elucidate the binding dynamics between this compound and DNA. These findings revealed critical insights into how modifications to the compound could enhance its binding affinity and stability, paving the way for next-generation anthracyclines .
Data Summary
The following table summarizes key findings related to this compound's applications:
Propriétés
Numéro CAS |
108089-33-4 |
|---|---|
Formule moléculaire |
C33H39NO13 |
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
9-acetyl-4,6,9,11-tetrahydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3 |
Clé InChI |
AEGZAZQDUFJYDZ-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O |
SMILES canonique |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O |
Synonymes |
barminomycin II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















